molecular formula C15H10FNO2 B2779162 6-amino-2-(4-fluorophenyl)-4H-chromen-4-one CAS No. 923693-49-6

6-amino-2-(4-fluorophenyl)-4H-chromen-4-one

Cat. No. B2779162
CAS RN: 923693-49-6
M. Wt: 255.248
InChI Key: ZQXIFKFLRXIWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-2-(4-fluorophenyl)-4H-chromen-4-one is a synthetic compound that has gained increasing attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of chromenone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Synthesis of Functionalized Dibenzothiophenes : The compound 6-amino-2-(4-fluorophenyl)-4H-chromen-4-one is utilized in the versatile synthesis of functionalized dibenzothiophenes, demonstrating its role in creating inhibitors of DNA-dependent protein kinase (DNA-PK). This synthesis method highlights the compound's potential in pharmaceutical development, particularly for drugs targeting DNA-PK (Rodríguez-Arístegui et al., 2011).

  • Molecular Characterization as COX-2 Inhibitor : Another study focused on the molecular characterization of a similar compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, as a novel selective COX-2 inhibitor. This research provides insights into the molecular conformation and binding interactions responsible for COX-2 selectivity (Rullah et al., 2015).

  • Crystal Structure Analysis : The synthesis and X-ray structure of a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was studied, providing crucial information on molecular conformation and crystal structure. Such studies are vital for understanding the physical and chemical properties of these compounds (Kour et al., 2014).

  • Spectroscopic Properties and Metal Complexes : Research on Zn(II) complexes containing amino derivatives of chromone, including compounds like 6-amino-2-(4-fluorophenyl)-4H-chromen-4-one, has been conducted. These studies, involving spectroscopic properties and crystal structures, are significant in the field of coordination chemistry (Kupcewicz et al., 2011).

Biological and Medicinal Applications

  • Antitumor Activity : The compound has shown promise in antitumor activity. A study synthesized derivatives with a 4H-chromene core, demonstrating potent anticancer activity in vitro. This suggests its potential as a lead compound in developing anticancer agents (Ping, 2011).

  • Antibacterial Properties : Synthesis and characterization of 4-arylglyoxal-chromene derivatives, including those derived from 6-amino-2-(4-fluorophenyl)-4H-chromen-4-one, indicated antibacterial activity against Escherichia coli. This highlights its potential use in developing new antibacterial agents (Khaligh, 2017).

  • Antifungal and Antiproliferative Properties : Studies on Copper(II) complexes derived from such compounds have shown antifungal activity, suggesting its utility in antifungal drug development. Additionally, benzochromene derivatives, including this compound, demonstrated anti-proliferative properties and potential as chemotherapeutic agents in colorectal cancer treatment (Bello et al., 2018; Ahagh et al., 2019).

properties

IUPAC Name

6-amino-2-(4-fluorophenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXIFKFLRXIWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-(4-fluorophenyl)-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.